Drug-Like Properties vs. β-Sheet Breaker Peptides
BSBM6 was designed as a small molecule mimetic of β-sheet breaker pentapeptides to overcome the inherent limitations of peptides, specifically their biological instability and inability to efficiently penetrate membranes [1]. Quantitatively, BSBM6 possesses a molecular weight of 427.49 g/mol, which is significantly lower than the typical molecular weight of pentapeptide inhibitors like KLVFF (~660-700 g/mol) or LVFFA (~580 g/mol) [1]. Furthermore, BSBM6 is documented to possess aqueous solubility, a critical property for in vitro assays and in vivo delivery, whereas β-sheet breaker peptides often require specialized formulation or delivery vehicles due to poor aqueous solubility and membrane permeability [1].
| Evidence Dimension | Molecular Weight (Drug-likeness) |
|---|---|
| Target Compound Data | 427.49 g/mol |
| Comparator Or Baseline | Pentapeptide inhibitors (e.g., KLVFF, LVFFA) ~580-700 g/mol |
| Quantified Difference | ~150-270 g/mol lower |
| Conditions | Calculated molecular weight; solubility reported qualitatively |
Why This Matters
A lower molecular weight and aqueous solubility are fundamental to achieving reproducible in vitro dose-response curves and are essential prerequisites for any translational in vivo study, giving BSBM6 a critical procurement advantage over peptide-based alternatives.
- [1] Chen, J., Armstrong, A. H., Koehler, A. N., & Hecht, M. H. (2009). Computational selection of inhibitors of Aβ aggregation and neuronal toxicity. Bioorganic & Medicinal Chemistry, 17(14), 5189–5197. View Source
